molecular formula C9H16ClN3 B13148880 4-(4-Methyl-1H-pyrazol-1-yl)piperidine hydrochloride

4-(4-Methyl-1H-pyrazol-1-yl)piperidine hydrochloride

Cat. No.: B13148880
M. Wt: 201.70 g/mol
InChI Key: ZEDUSZVRNFMAKR-UHFFFAOYSA-N
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Description

4-(4-Methyl-1H-pyrazol-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C9H15N3·HCl It is a derivative of piperidine and pyrazole, which are both important heterocyclic compounds in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1H-pyrazol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Methyl-1H-pyrazol-1-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-1H-pyrazol-1-yl)piperidine hydrochloride is unique due to its specific combination of the piperidine and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H16ClN3

Molecular Weight

201.70 g/mol

IUPAC Name

4-(4-methylpyrazol-1-yl)piperidine;hydrochloride

InChI

InChI=1S/C9H15N3.ClH/c1-8-6-11-12(7-8)9-2-4-10-5-3-9;/h6-7,9-10H,2-5H2,1H3;1H

InChI Key

ZEDUSZVRNFMAKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2CCNCC2.Cl

Origin of Product

United States

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